5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethoxyphenyl group, a mercapto group, and a methoxyphenyl group
Preparation Methods
The synthesis of 5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
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Formation of the Pyrido[2,3-d]pyrimidine Core: : The core structure is synthesized through a series of condensation reactions involving pyridine and pyrimidine derivatives. This step often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the bicyclic system .
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Introduction of Functional Groups: : The difluoromethyl, ethoxyphenyl, mercapto, and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of reagents such as alkyl halides, thiols, and methoxy compounds under controlled conditions .
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Purification and Isolation: : The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
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Oxidation: : The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
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Reduction: : The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents like lithium aluminum hydride or sodium borohydride .
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Hydrolysis: : The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding phenol .
Scientific Research Applications
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
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Biology: : The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes .
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Medicine: : Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
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Industry: : The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
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5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: : This compound has a similar core structure but lacks the difluoromethyl, ethoxyphenyl, mercapto, and methoxyphenyl groups .
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Thieno[2,3-d]pyrimidin-4(3H)-ones:
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Cyclopropyl 4-methoxyphenyl ketone: : Although not a pyrido[2,3-d]pyrimidine derivative, this compound shares the methoxyphenyl group and can undergo similar chemical reactions .
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(4-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N3O3S/c1-3-31-18-7-5-4-6-17(18)28-21-19(22(29)27-23(28)32)15(20(24)25)12-16(26-21)13-8-10-14(30-2)11-9-13/h4-12,20H,3H2,1-2H3,(H,27,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCBKYMHUCDHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)OC)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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